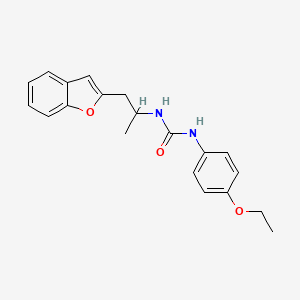

![molecular formula C24H28N4O2 B2741177 2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide CAS No. 912896-74-3](/img/structure/B2741177.png)

2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

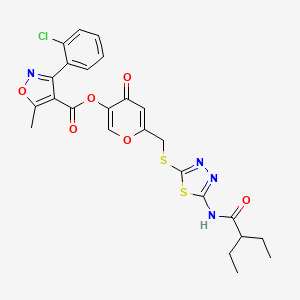

The compound is a complex organic molecule with several functional groups. It contains a benzimidazole group, a pyrrolidinone group, and an acetamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings are aromatic and heterocyclic, respectively, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amide group could undergo hydrolysis, and the benzimidazole group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could impact the compound’s solubility .Scientific Research Applications

Molecular Design for Therapeutic Applications

The molecular design involving benzimidazole derivatives has led to significant advancements in therapeutic applications. A study highlighted the discovery of a compound with a benzimidazole moiety that functions as a potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), demonstrating a 229-fold selectivity over ACAT-2. This compound, due to its enhanced aqueous solubility and improved oral absorption, was designated as a clinical candidate for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antioxidant Properties in Oil

Research into benzimidazole derivatives has also explored their utility as antioxidants in base stock oil. These compounds were synthesized and their structure confirmed through various spectroscopic methods. Their efficacy as antioxidants was assessed through the oxidation stability of the local base oil, showcasing their potential in enhancing the performance and lifespan of industrial oils (Basta et al., 2017).

Antiviral and Anticonvulsant Activities

A novel class of compounds related to benzimidazoles was designed to test as antiviral agents, specifically targeting human rhinovirus. This research underscores the potential of benzimidazole derivatives in developing new treatments for viral infections (Hamdouchi et al., 1999). Additionally, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, incorporating the benzimidazole structure, demonstrated potential as hybrid anticonvulsant agents, indicating the versatility of benzimidazole derivatives in addressing various neurological disorders (Kamiński et al., 2015).

Anti-inflammatory and Antimicrobial Applications

The benzimidazole core has been utilized in the synthesis of compounds with anti-inflammatory and antimicrobial activities. For example, thiazolo[3,2-a]pyrimidine derivatives exhibited moderate anti-inflammatory activity, suggesting their utility in developing new anti-inflammatory agents (Tozkoparan et al., 1999). Moreover, novel azetidine-2-one derivatives of 1H-benzimidazole demonstrated both antimicrobial and cytotoxic activities, highlighting their potential in antimicrobial therapy and cancer research (Noolvi et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-(1-butyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-3-4-14-27-16-18(15-22(27)29)24-25-20-12-8-9-13-21(20)28(24)17-23(30)26(2)19-10-6-5-7-11-19/h5-13,18H,3-4,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMCCEDZYKXAFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

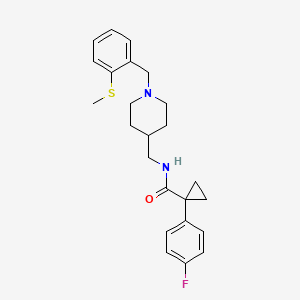

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2741094.png)

![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)

![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)

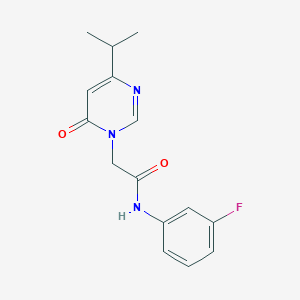

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2741104.png)

![3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741105.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2741109.png)

![2,9-Dioxaspiro[5.5]undecan-3-ylmethanesulfonyl fluoride](/img/structure/B2741112.png)

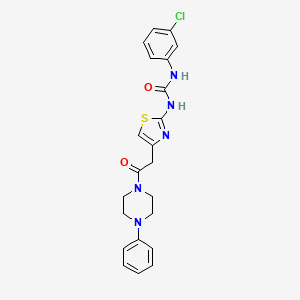

![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)

![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)